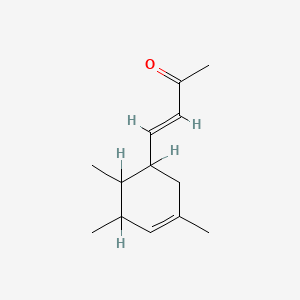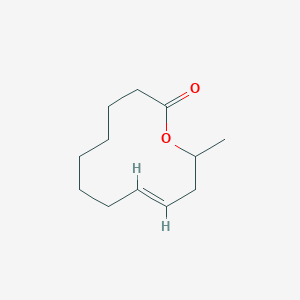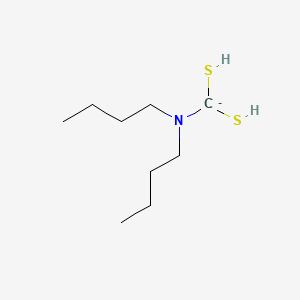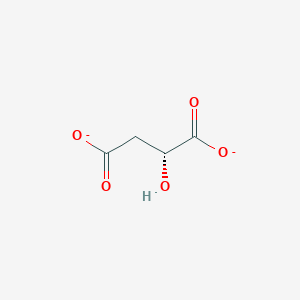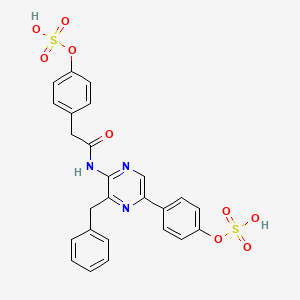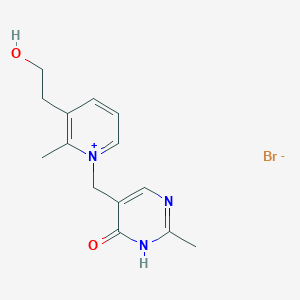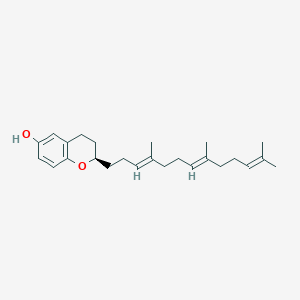
(S)-2-methylmalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-citramalate(2-) is a citramalate(2-) that is the conjugate acid of L-citramalic acid. It is a conjugate acid of a L-citramalic acid.
Applications De Recherche Scientifique
1. Biosynthetic Applications
(S)-2-methylmalate is utilized in the biosynthesis of hydrolyzable and biocompatible polyesters, which have potential applications in temporary therapeutic uses. One study described the transformation of various stereoisomers of 3-methylmalic acid into an optically active and stereoregular stereocopolymer, which was evaluated for its harmlessness towards the human HepG2 cell line, indicating potential biocompatibility for medical applications (Bear et al., 1999).
2. Metabolic Pathways in Soil Bacteria
Studies have shown that soil bacteria can metabolize this compound. For instance, a Bacillus species was found to use threo-beta-methylmalate as a carbon source, demonstrating the substance's role in microbial metabolic pathways. These findings suggest its potential significance in environmental and agricultural research (Suzuki et al., 1976).
3. Neurodegenerative Disease Research
In the context of neurodegenerative diseases, this compound has been studied for its role in disorders like methylmalonic aciduria. Research involving 3D organotypic brain cell cultures highlighted that 2-methylcitrate, a derivative of this compound, induces cerebral ammonium accumulation and apoptosis, suggesting its involvement in the neuropathogenesis of such conditions (Jafari et al., 2013).
Propriétés
Formule moléculaire |
C5H6O5-2 |
|---|---|
Poids moléculaire |
146.1 g/mol |
Nom IUPAC |
(2S)-2-hydroxy-2-methylbutanedioate |
InChI |
InChI=1S/C5H8O5/c1-5(10,4(8)9)2-3(6)7/h10H,2H2,1H3,(H,6,7)(H,8,9)/p-2/t5-/m0/s1 |
Clé InChI |
XFTRTWQBIOMVPK-YFKPBYRVSA-L |
SMILES isomérique |
C[C@](CC(=O)[O-])(C(=O)[O-])O |
SMILES |
CC(CC(=O)[O-])(C(=O)[O-])O |
SMILES canonique |
CC(CC(=O)[O-])(C(=O)[O-])O |
Synonymes |
alpha-methylmalate citramalate citramalate, (+-)-isomer citramalate, (R)-isomer citramalate, (S)-isomer citramalic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


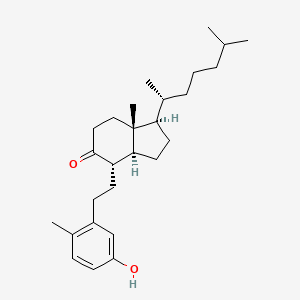
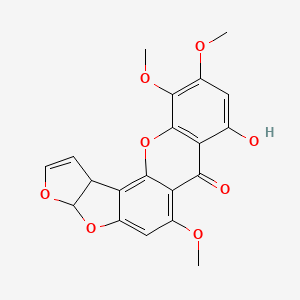
![4-[4-[[[1-(2-methylpropyl)-3-pyrrolidinyl]methylamino]-oxomethyl]-3-oxo-1H-isoindol-2-yl]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1238735.png)


